Glyburide Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Glyburide, an important drug for type 2 diabetes, has extremely poor aqueous solubility and resulting low bioavailability. A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, enhancing its solubility and dissolution rate in vitro .
Chemical Reactions Analysis
An impurity was isolated from the synthesized crude impurity of the sulfonamide stage of Glyburide substance by preparative HPLC . The isolated impurity was elucidated as N-methyl impurity of sulfonamide intermediate of Glyburide API .
Wissenschaftliche Forschungsanwendungen
Hypoglycemia and Cardiovascular Events
Glyburide has been associated with a greater risk of hypoglycemia compared to other secretagogues and sulfonylureas but does not increase the risk of cardiovascular events or death (Gangji et al., 2007).
Pharmacokinetics and Genetic Polymorphisms
Glyburide's pharmacokinetics and its effects on insulin and glucose concentrations are influenced by CYP2C9 genetic polymorphisms (Kirchheiner et al., 2002).
Structural Elucidation of Impurities
A method for isolating and structuring impurities in Glyburide, specifically in its sulfonamide stage, has been developed (Gadani et al., 2021).
Solubility Enhancement Techniques
Techniques like solid dispersion and lyophilization have been used to enhance the solubility of Glyburide, which is poorly soluble in water (Betageri & Makarla, 1995).
Transplacental Transfer and Pregnancy
Glyburide's low transplacental transfer in gestational diabetes treatment and the factors influencing this characteristic have been investigated (Nanovskaya et al., 2006).
Use in Cerebral Edema Prevention
Glyburide's repurposing for targeting channels in acute central nervous system injury, specifically in large hemispheric infarction, has been studied (King et al., 2018).
Glyburide Metabolism in Humans and Baboons
The metabolization of Glyburide by hepatic and placental microsomes in humans and baboons has been compared, revealing differences in metabolite formation between species and tissues (Ravindran et al., 2006).
Conformation in Solid State and Solution
The conformation of Glyburide in both solid state and solution has been determined using spectroscopy and crystallography (Byrn et al., 1986).
Nebulized Glyburide for COPD Treatment
The aerosol performance of nebulized Glyburide for chronic obstructive pulmonary disease (COPD) treatment has been characterized (Pham et al., 2017).
Adverse Pregnancy Outcomes Comparison
Comparing the risk of adverse maternal and neonatal outcomes in women with gestational diabetes treated with Glyburide versus insulin (Camelo Castillo et al., 2015).
Glyburide in Gestational Diabetes Management
A study comparing the use of Glyburide with insulin for gestational diabetes management in a large managed care organization (Jacobson et al., 2005).
Obesity and Glyburide as Risk Factors for Acute Pancreatitis
Research indicating that obesity and the treatment of diabetes with Glyburide may both be risk factors for acute pancreatitis (Blomgren et al., 2002).
Liquid Chromatography Analysis of Glyburide
The application of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry in the quantitative analysis of glyburide in human plasma (Ramos et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBBTSZLDSNJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyburide Impurity E |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.